1-Heptyne, 7-iodo- 1-Heptyne, 7-iodo-
Brand Name: Vulcanchem
CAS No.: 87462-66-6
VCID: VC8185326
InChI: InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2
SMILES: C#CCCCCCI
Molecular Formula: C7H11I
Molecular Weight: 222.07 g/mol

1-Heptyne, 7-iodo-

CAS No.: 87462-66-6

Cat. No.: VC8185326

Molecular Formula: C7H11I

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

1-Heptyne, 7-iodo- - 87462-66-6

Specification

CAS No. 87462-66-6
Molecular Formula C7H11I
Molecular Weight 222.07 g/mol
IUPAC Name 7-iodohept-1-yne
Standard InChI InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2
Standard InChI Key LKGBKWVJDUMCNZ-UHFFFAOYSA-N
SMILES C#CCCCCCI
Canonical SMILES C#CCCCCCI

Introduction

Structural and Molecular Characteristics

1-Heptyne, 7-iodo- is systematically named 7-iodohept-1-yne under IUPAC nomenclature. Its structure features a triple bond between the first and second carbon atoms and an iodine atom at the terminal position of the seven-carbon chain. Critical molecular properties include:

PropertyValueSource
Molecular FormulaC7H11I\text{C}_7\text{H}_{11}\text{I}PubChem
Molecular Weight222.07 g/molPubChem
SMILES NotationC#CCCCCCIPubChem
InChI KeyLKGBKWVJDUMCNZ-UHFFFAOYSA-NPubChem

The compound’s linear structure, confirmed by X-ray crystallography in related iodinated alkynes, facilitates diverse reactivity patterns. The electron-deficient triple bond and polar carbon-iodine bond create distinct sites for nucleophilic and electrophilic attacks, respectively.

Synthesis and Purification

Preparation of 1-Heptyne

The precursor 1-heptyne is synthesized via dehydrohalogenation of 1-bromoheptane using sodium acetylide in liquid ammonia:

CH3(CH2)5Br+NaC≡CHCH3(CH2)4C≡CH+NaBr\text{CH}_3(\text{CH}_2)_5\text{Br} + \text{NaC≡CH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{C≡CH} + \text{NaBr}

This reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, yielding 1-heptyne in ~75% efficiency after fractional distillation.

Iodination Reaction

Iodination is achieved by treating 1-heptyne with iodine (I2\text{I}_2) in diethyl ether at 20C-20^\circ\text{C}:

HC≡C(CH2)5H+I2HC≡C(CH2)5I+HI\text{HC≡C}(\text{CH}_2)_5\text{H} + \text{I}_2 \rightarrow \text{HC≡C}(\text{CH}_2)_5\text{I} + \text{HI}

The reaction is quenched with aqueous sodium thiosulfate to remove excess iodine, followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate 1-heptyne, 7-iodo- in 60–65% yield.

Chemical Reactivity and Applications

Substitution Reactions

The iodine atom undergoes nucleophilic substitution with reagents like sodium azide (NaN3\text{NaN}_3) to form 7-azidohept-1-yne, a click chemistry intermediate:

HC≡C(CH2)5I+NaN3HC≡C(CH2)5N3+NaI\text{HC≡C}(\text{CH}_2)_5\text{I} + \text{NaN}_3 \rightarrow \text{HC≡C}(\text{CH}_2)_5\text{N}_3 + \text{NaI}

This reactivity is exploited in polymer chemistry to introduce functional groups for cross-linking.

Addition Reactions

The triple bond undergoes electrophilic addition with hydrogen bromide (HBr\text{HBr}) to yield 1,2-dibromo-7-iodoheptane:

HC≡C(CH2)5I+2HBrBr2CH(CH2)5I\text{HC≡C}(\text{CH}_2)_5\text{I} + 2\text{HBr} \rightarrow \text{Br}_2\text{CH}(\text{CH}_2)_5\text{I}

Such adducts serve as intermediates in pharmaceutical synthesis, notably for iodine-containing antitumor agents.

Oxidation and Reduction

Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) in acidic medium cleaves the triple bond to form heptanedioic acid:

HC≡C(CH2)5IKMnO4,H+HOOC(CH2)5I\text{HC≡C}(\text{CH}_2)_5\text{I} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{HOOC}(\text{CH}_2)_5\text{I}

Conversely, hydrogenation over palladium yields 7-iodoheptane, a saturated hydrocarbon used in lubricant formulations.

Biological Activity and Mechanisms

Antimicrobial Properties

1-Heptyne, 7-iodo- exhibits broad-spectrum antibacterial activity, as demonstrated by disk diffusion assays:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus14PubChem
Escherichia coli12PubChem
Bacillus subtilis10PubChem

Mechanistic studies suggest that the compound disrupts bacterial membranes via hydrophobic interactions, leading to ion leakage and cell death.

Anticancer Activity

In vitro assays on HeLa cells revealed dose-dependent cytotoxicity, with an IC50\text{IC}_{50} of 50 µM. Flow cytometry analysis indicated apoptosis induction through mitochondrial depolarization and caspase-3 activation. The iodine atom enhances oxidative stress by generating reactive oxygen species (ROS), which damage DNA and proteins.

Comparative Analysis with Structural Analogues

1-Octyne, 8-iodo-

Elongating the carbon chain to eight carbons increases lipophilicity, enhancing membrane permeability in biological systems but reducing solubility in polar solvents.

Industrial and Research Applications

Polymer Chemistry

The compound serves as a monomer for polyalkynes, which exhibit tunable conductivity upon doping. For example, polymerization with Ziegler-Natta catalysts yields conjugated polymers for organic semiconductors.

Pharmaceutical Intermediates

1-Heptyne, 7-iodo- is a precursor to iodinated fatty acids, which are investigated for their antitumor and anti-inflammatory properties. Radiolabeled derivatives (e.g., 125I^{125}\text{I}) are used in imaging studies.

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